
4-(4-Nitrophenyl)-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Nitrophenyl)-2,2’-bipyridine is an organic compound that features a bipyridine core substituted with a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)-2,2’-bipyridine typically involves the nitration of 2,2’-bipyridine followed by a coupling reaction with a nitrophenyl derivative. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions. The coupling reaction often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to introduce the nitrophenyl group onto the bipyridine core.
Industrial Production Methods
Industrial production of 4-(4-Nitrophenyl)-2,2’-bipyridine may involve large-scale nitration and coupling processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Nitrophenyl)-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bipyridine core can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted bipyridine derivatives.
Aplicaciones Científicas De Investigación
4-(4-Nitrophenyl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and photophysical properties.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a component in biosensors.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 4-(4-Nitrophenyl)-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as proteins and nucleic acids, affecting their function. The nitrophenyl group can also participate in redox reactions, influencing the compound’s overall reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitrophenyl-2,2’-bipyridine
- 4-Aminophenyl-2,2’-bipyridine
- 4-Methylphenyl-2,2’-bipyridine
Uniqueness
4-(4-Nitrophenyl)-2,2’-bipyridine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific coordination environments and reactivity profiles.
Propiedades
Número CAS |
477566-94-2 |
|---|---|
Fórmula molecular |
C16H11N3O2 |
Peso molecular |
277.28 g/mol |
Nombre IUPAC |
4-(4-nitrophenyl)-2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C16H11N3O2/c20-19(21)14-6-4-12(5-7-14)13-8-10-18-16(11-13)15-3-1-2-9-17-15/h1-11H |
Clave InChI |
DQAMUCODWQGKPC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NC=CC(=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



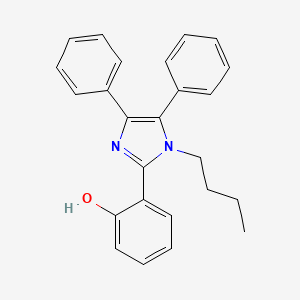


![5-Chloro-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14231239.png)
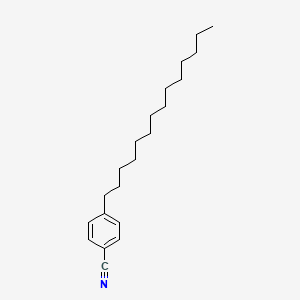
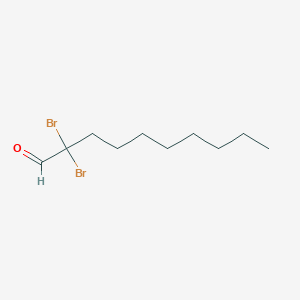
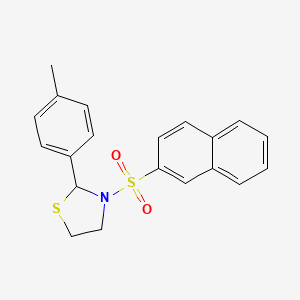
![N-[(2,3-Dimethoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14231266.png)

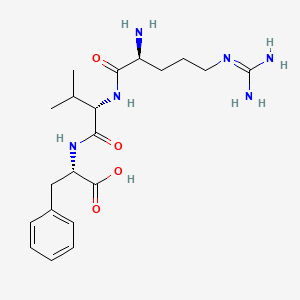
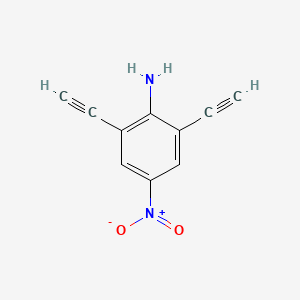

![(1H-Indol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B14231311.png)
